molecular formula C15H11ClO2 B1609323 2'-Hydroxy-5'-chlorochalcone CAS No. 1218-24-2

2'-Hydroxy-5'-chlorochalcone

Cat. No. B1609323
CAS RN: 1218-24-2
M. Wt: 258.7 g/mol
InChI Key: GVKYSLWFMZCXBQ-SOFGYWHQSA-N
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Description

2’-Hydroxy-5’-chlorochalcone is a type of hydroxychlorochalcone, a class of compounds known for their simple structural form, structural versatility, and wide range of biological properties . These properties are attributed to the substitutions in the aromatic rings . Chalcones are secondary metabolites and precursors of the biosynthesis of flavonoids, with potential applications in the clinical area .


Synthesis Analysis

The synthesis of 2’-Hydroxy-5’-chlorochalcone and its derivatives can be carried out through Claisen-Schmidt condensation . This process involves the addition of nucleophiles of carbons to alkenes devoid of electrons . For example, 5′-chloro-2,3-dimethoxy-2′-hydroxy-chalcone was prepared using 5-chloro-2-hydroxy-acetophenone and 2,3-dimethoxy-benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-5’-chlorochalcone has been studied using Density Functional Theory (DFT) with the exchange-correlation functional M06-2X and the 6-311++G (2d,2p) basis set . The results were compared with experimental X-ray data to understand the effect of ortho- and para-chlorine substitution .


Chemical Reactions Analysis

The chemical reactions of 2’-Hydroxy-5’-chlorochalcone involve charge transfer into the entire main carbon chain . This was investigated using frontier molecular orbitals (HOMO and LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) map .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-5’-chlorochalcone have been analyzed using Hirshfeld surface analysis . This analysis investigates the effect of ortho- and para-chlorine substitution on supramolecular arrangement and physical chemical properties .

Scientific Research Applications

Molecular Structure and Supramolecular Arrangement

  • Molecular Structure and Planarity : Research by Costa et al. (2021) explored the molecular structure of hydroxychlorochalcones, including 2′-hydroxy-5'-chlorochalcone. They emphasized the impact of ortho- and para-chlorine substitution on planarity, supramolecular arrangement, and physical chemical properties using Hirshfeld surface analysis, Density Functional Theory (DFT), and experimental X-ray data (Costa et al., 2021).

Synthesis and Derivative Formation

  • Synthesis of Chlorinated Isoflavone : Levai and Tökés (1982) reported on the synthesis of 6-chlorogenistein, a process involving the oxidation of a derivative of 2′-hydroxy-5'-chlorochalcone. This synthesis pathway highlights the potential of hydroxychlorochalcones in creating various chemical compounds (Levai & Tökés, 1982).

Charge Transfer and Molecular Stability

  • Influence of Chloride Shift on Molecular Properties : Costa et al. (2020) investigated how the position shift of chlorine in hydroxychlorochalcones affects molecular properties. They used DFT and other molecular orbital techniques to study charge transfer and interactions within the molecules, which is crucial for understanding the stability and reactivity of these compounds (Costa et al., 2020).

Optoelectronic Applications

  • Nonlinear Optical Material Research : Patil and Dharmaprakash (2008) characterized an organic nonlinear optical single crystal synthesized from 2, 4, 5-Trimethoxy-4′-chlorochalcone, a related compound. This work suggests potential applications of hydroxychlorochalcones in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) and lasers (Patil & Dharmaprakash, 2008).

Pharmacological Research

  • Inhibitory Effects on Biological Processes : Lim et al. (2000) studied the inhibitory effects of 2'-hydroxychalcone derivatives on rat lens aldose reductase and platelet aggregation. Their findings indicate potential therapeutic applications of these compounds in treating chronic diabetic complications (Lim et al., 2000).

Mechanism of Action

While specific mechanisms of action for 2’-Hydroxy-5’-chlorochalcone are not detailed in the retrieved papers, chalcones in general are known for their wide array of bioactivity . They have potential applications in the clinical area, such as anti-inflammatory, antibacterial, antimalarial, antioxidant, and others .

Future Directions

Future research could focus on further exploring the structural features that favor antioxidant and lipoxygenase (LOX) inhibitory activity . The design, synthesis, and bioactivity profile of a series of 2’-hydroxy-chalcones bearing diverse substituents on rings A and B could be presented .

properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYSLWFMZCXBQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218-24-2
Record name 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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